1-(6-Chloro-9H-purin-9-yl)propan-2-amine is a compound classified under purine derivatives, notable for its structural features that include a chloro-substituted purine ring connected to a propan-2-amine moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly in the modulation of biological pathways linked to purine metabolism and its role as a building block for more complex chemical entities .
1-(6-Chloro-9H-purin-9-yl)propan-2-amine falls into the category of purine derivatives, which are essential in biochemistry, particularly in the formation of nucleotides and nucleic acids. Its systematic name reflects its structural components, indicating the presence of both a purine base and an amine group.
The synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine typically involves the following steps:
The reaction conditions are optimized for high yield and purity, considering factors such as temperature, solvent choice, and reaction time. Industrial production typically mirrors these laboratory methods but on a larger scale.
The molecular formula for 1-(6-chloro-9H-purin-9-yl)propan-2-amine is , with a molecular weight of approximately 211.65 g/mol. The structure features a purine ring system substituted at the 6-position by a chlorine atom and attached to a propan-2-amine group .
Key structural data includes:
1-(6-Chloro-9H-purin-9-yl)propan-2-amine can undergo several types of chemical reactions:
For substitution reactions, nucleophiles like sodium azide or thiourea are often used in polar solvents. Oxidation may involve agents like hydrogen peroxide or potassium permanganate, while reduction typically employs lithium aluminum hydride or sodium borohydride.
The mechanism of action for 1-(6-chloro-9H-purin-9-yl)propan-2-amine involves its interaction with various molecular targets, particularly enzymes and receptors associated with purine metabolism. It may inhibit or modulate these targets' activities, impacting biological processes such as nucleic acid synthesis and cellular signaling pathways. While specific pathways are still under investigation, preliminary studies suggest potential therapeutic implications in fields like oncology and virology.
The physical properties of 1-(6-chloro-9H-purin-9-yl)propan-2-amine have not been extensively characterized in terms of density, boiling point, or melting point due to variability in experimental conditions.
Relevant chemical properties include:
1-(6-Chloro-9H-purin-9-yl)propan-2-amine has several applications within scientific research:
The development of purine-based therapeutics represents a cornerstone in medicinal chemistry, originating with antimetabolite theories in the mid-20th century. Early research focused on natural purine modifications to disrupt nucleic acid synthesis in rapidly dividing cells. The 6-chloropurine scaffold emerged as a pivotal pharmacophore due to its enhanced reactivity compared to unsubstituted purines, enabling selective nucleophilic displacement at the C6 position. This reactivity was exploited in prodrug designs like the clinically successful cladribine (2-chloro-2′-deoxyadenosine), which established that chloro-substituted purines could achieve potent antineoplastic activity through intracellular phosphorylation and DNA incorporation [5].
The specific compound 1-(6-Chloro-9H-purin-9-yl)propan-2-amine (CAS 1706462-69-2) exemplifies modern derivatization strategies aimed at optimizing bioavailability and target specificity. Unlike ribose-containing nucleosides, its alkylamine sidechain at N9 enhances membrane permeability while retaining the 6-chloro "handle" for intracellular activation. Recent studies demonstrate that such 6-chloropurine derivatives induce apoptosis and G2/M cell cycle arrest in human melanoma, lung, and ovarian carcinomas at micromolar concentrations (GI50 values comparable to cladribine) [5]. This positions them as promising candidates for overcoming resistance mechanisms observed in traditional antimetabolite therapies.
Table 1: Evolution of Key 6-Chloropurine Derivatives in Biomedical Research
Compound | Structural Feature | Primary Mechanism | Therapeutic Area |
---|---|---|---|
6-Chloropurine | Unmodified base | Nucleic acid incorporation | Antineoplastic prototype |
Cladribine | 2′-Deoxyribose sugar | DNA chain termination | Leukemia therapy |
9-Norbornyl-6-chloropurine | Bicyclic N9 substituent | Glutathione interaction | Antileukemic agent [5] |
1-(6-Chloro-9H-purin-9-yl)propan-2-amine | N9 alkylamine chain | Apoptosis induction, G2/M arrest | Broad-spectrum oncology [5] |
1-(6-Chloro-9H-purin-9-yl)propan-2-amine (molecular formula C8H10ClN5, MW 211.66 g/mol) belongs to the N9-alkylated 6-chloropurine subclass. Its canonical SMILES (CC(N)CN1C=NC2=C(Cl)N=CN=C12) reveals three critical functional elements:
X-ray crystallography of analogous compounds confirms that the chloro-purine system maintains near-planarity, promoting DNA intercalation or kinase binding. The propylamine bridge adopts a gauche conformation, positioning the amine for interactions with phosphate backbones or catalytic residues in enzymes like adenosine kinase. Notably, this structural motif differs from isomeric 2-(6-chloro-9H-purin-9-yl)propan-1-amine, where the primary amine attaches directly to the purine via a methylene group, reducing steric flexibility [8]. Advanced synthetic routes employ photoredox/nickel dual catalysis for late-stage C6 functionalization, enabling modular derivatization with alkyl bromides under mild conditions .
Table 2: Molecular Descriptors of 1-(6-Chloro-9H-purin-9-yl)propan-2-amine
Property | Value/Specification | Analytical Method | Significance |
---|---|---|---|
CAS Registry | 1706462-69-2 | - | Unique identifier [1] |
IUPAC Name | 1-(6-chloro-9H-purin-9-yl)propan-2-amine | Systematic nomenclature | Chemical classification |
InChI Key | HPECQVUAPDAJAT-UHFFFAOYSA-N | Standardized hash | Structure representation [1] |
Hydrogen Bond Acceptors | 5 (N1, N3, N7, Cl, N5) | Computational | Solubility & target binding |
Rotatable Bonds | 3 (C1-C2, C2-N9, C3-N) | Molecular modeling | Conformational flexibility |
The therapeutic rationale for 1-(6-Chloro-9H-purin-9-yl)propan-2-amine stems from two converging principles: molecular mimicry and metabolic activation. As a purine isostere, it exploits natural nucleoside transport mechanisms (e.g., concentrative nucleoside transporters CNT1/2) for cellular uptake, bypassing efflux pumps associated with multidrug resistance [5]. Intracellularly, the 6-chloro group undergoes regioselective displacement by adenine phosphoribosyltransferase (APRT) to form adenine analogues that incorporate into DNA or inhibit purine de novo synthesis.
Key advantages over classical nucleoside drugs include:
Recent evidence indicates that N7- or N9-linked 6-chloropurines exhibit distinct activity profiles. While N9-glycosylated variants primarily act as DNA chain terminators, N9-alkylated derivatives like 1-(6-Chloro-9H-purin-9-yl)propan-2-amine induce mitochondrial apoptosis via caspase-3 activation and reactive oxygen species (ROS) induction. This versatility positions them as adaptable scaffolds for targeting diverse pathologies beyond oncology, including viral infections where purine analogues have demonstrated activity against SARS-CoV-2 replication complexes .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7